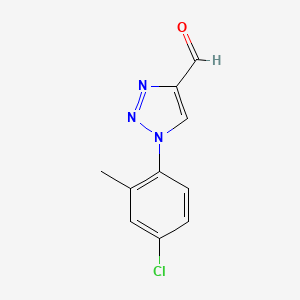
1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a chloro-methylphenyl group and an aldehyde group.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring, followed by the introduction of the chloro-methylphenyl group and the aldehyde group. The exact process would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the chloro-methylphenyl group, and the aldehyde group would all contribute to the overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aldehyde group is typically quite reactive and can undergo a variety of reactions. The triazole ring is also known to participate in various chemical reactions. The chloro-methylphenyl group may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Applications
- Antimicrobial and Antioxidant Properties : Certain derivatives of 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibit antimicrobial and antioxidant activities. Specifically, 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehydes demonstrated broad spectrum antimicrobial activities and moderate to good antioxidant activities in vitro. The antibacterial results were supported by in silico molecular docking studies (Bhat et al., 2016).
Synthesis of Heterocyclic Compounds
- Formation of Heterocyclic Compounds : The compound reacts with various other chemicals to form new heterocyclic compounds with potential for varied applications. For example, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols yielded triazolo(thiadiazepino)indoles. The structure of these compounds was established by single crystal X-ray diffraction, indicating their potential in creating complex molecular structures (Vikrishchuk et al., 2019).
Crystal Structure and Glycosidase Inhibition
- Crystal Structure and α-Glycosidase Inhibition : The crystal structures of certain derivatives of 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have been reported. These compounds exhibit varying degrees of α-glycosidase inhibition activity, which is essential in the treatment of disorders like diabetes and obesity. The crystal structure analysis provides insights into the molecular configuration that contributes to their biological activity (Gonzaga et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals, including using appropriate personal protective equipment and following safe handling procedures.
Zukünftige Richtungen
The future directions for research on this compound could involve further studying its properties and potential applications. This could include investigating its use in pharmaceuticals, materials science, or as a catalyst in chemical reactions.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and specific analysis, further research and experimentation would be needed. Always follow safety guidelines when handling and working with chemicals.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAAXCXZSIWUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



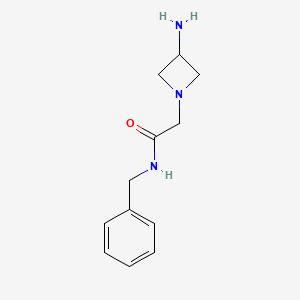
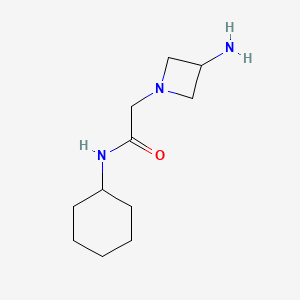


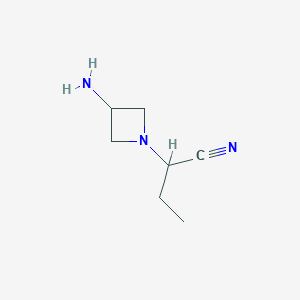
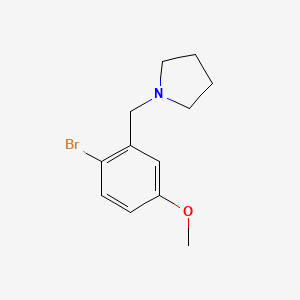
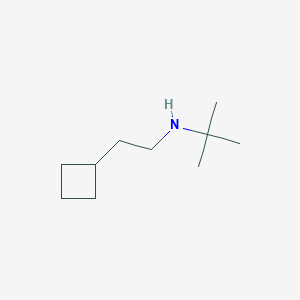
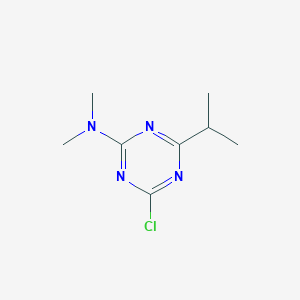
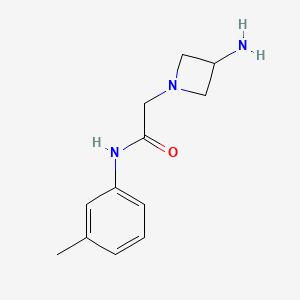
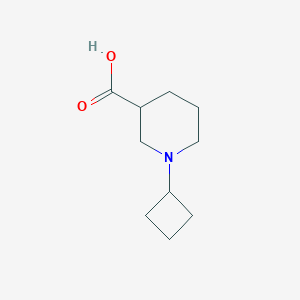
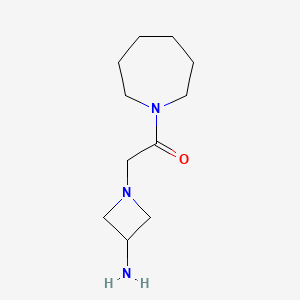
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)